![molecular formula C16H18O5 B5723452 isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)
isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as IDCA, is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of coumarin, a natural compound found in many plants, which has been known for its medicinal properties for centuries. IDCA has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate inhibits the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects, including the enhancement of cholinergic neurotransmission, the inhibition of oxidative stress, and the modulation of inflammation. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the levels of amyloid-beta, a protein that is involved in the development of this condition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments, including its high yield and purity, its stability, and its ability to inhibit acetylcholinesterase and butyrylcholinesterase. However, it also has some limitations, including its potential toxicity at high concentrations, its limited solubility in water, and its potential to interact with other compounds in biological systems.
Direcciones Futuras
There are several future directions for the study of isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, including the development of new drugs based on its structure, the investigation of its potential use in the treatment of other neurological disorders, and the study of its interactions with other compounds in biological systems. Further research is needed to determine the optimal concentration and dosage of isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate for different applications and to investigate its potential side effects.
Métodos De Síntesis
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using different methods, including the reaction of 4-hydroxycoumarin with isopropenyl acetate in the presence of a catalyst. Another method involves the reaction of 4-hydroxycoumarin with isopropyl chloroacetate in the presence of a base. The yield and purity of isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be improved by using different solvents, reaction conditions, and purification methods.
Aplicaciones Científicas De Investigación
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used in scientific research for various purposes, including the development of new drugs, the investigation of biological pathways, and the study of enzyme kinetics. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been studied for its potential use in the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors are commonly used to improve cognitive function in patients with this condition.
Propiedades
IUPAC Name |
propan-2-yl 2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)20-15(18)8-19-13-6-5-12-10(3)7-14(17)21-16(12)11(13)4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHJRFQKNQVXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

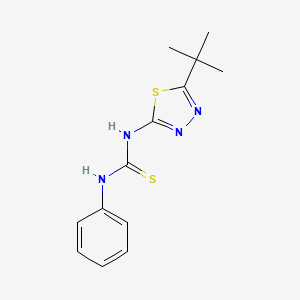
![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)
![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)
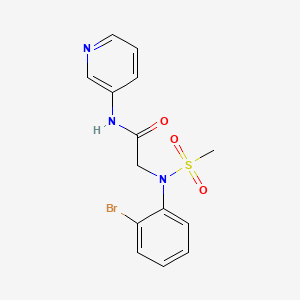
![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)
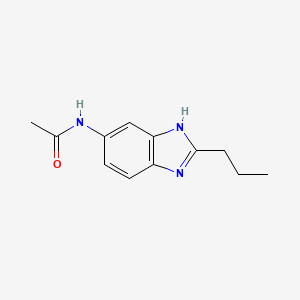
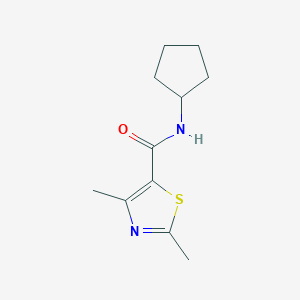
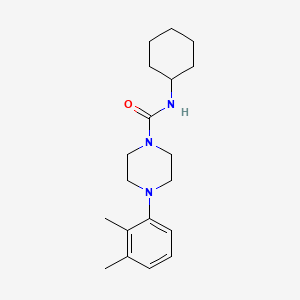

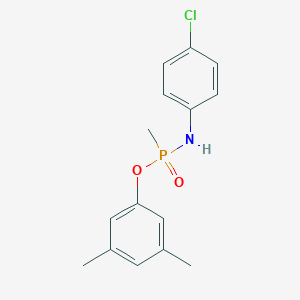
![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)